molecular formula C16H22ClN3O2 B052152 Renzapride CAS No. 112727-80-7

Renzapride

Cat. No.: B052152
CAS No.: 112727-80-7
M. Wt: 323.82 g/mol
InChI Key: GZSKEXSLDPEFPT-YGRLFVJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-oxide Derivative: Formed through oxidation.

    Reduced Benzamide: Formed through reduction.

    Halogenated Derivatives: Formed through substitution.

Scientific Research Applications

Treatment of Irritable Bowel Syndrome (IBS)

Numerous studies have investigated the efficacy of renzapride in treating IBS-C. Key findings include:

  • Efficacy : A clinical trial involving 1798 patients demonstrated that this compound significantly improved overall IBS symptoms compared to placebo. Patients receiving 4 mg daily reported better stool consistency and frequency, along with reduced abdominal distension .
  • Long-term Studies : In a 12-month open-label study, patients continued to experience relief from symptoms, although some adverse effects were noted, including instances of ischemic colitis .

Improvement of Gastrointestinal Motility

This compound has been shown to enhance gastrointestinal motility effectively. In a pilot study, it was found that:

  • Gastrointestinal Transit : this compound significantly reduced mean overall gastrointestinal transit time from 2.9 days (placebo) to 1.9 days (2 mg b.d.) .
  • Symptom Relief : The compound also resulted in decreased abdominal pain and improved stool consistency, indicating its potential as a prokinetic agent in IBS management .

Safety Profile

While this compound is generally well-tolerated, some studies have raised concerns regarding its safety:

  • Adverse Events : In long-term studies, three cases of ischemic colitis were reported among patients treated with this compound .
  • Tolerability : The frequency of adverse events was comparable between this compound and placebo groups, suggesting an acceptable safety profile for short-term use .

Comparative Efficacy

A meta-analysis evaluated the clinical efficacy of this compound compared to placebo across multiple trials:

Study DurationRelative Risk (RR)Confidence Interval (CI)Significance
≤ 5 weeks1.070.89 to 1.29Not significant (p = 0.38)
> 5 weeks1.040.78 to 1.29Not significant (p = 0.77)
This compound (4 mg daily) ≤ 5 weeks1.200.97 to 1.48Clinically important (p = 0.10)
This compound (4 mg daily) > 5 weeks1.160.98 to 1.37Clinically important (p = 0.08)

These results indicate that while the efficacy of this compound shows promise, particularly at the higher dose, it does not reach statistical significance when compared to placebo over extended periods .

Mechanism of Action

Renzapridum exerts its effects by acting as a full agonist at serotonin 5-HT4 receptors and a partial antagonist at serotonin 5-HT3 receptors. This dual action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

Biological Activity

Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.

Pharmacological Profile

Serotonergic Receptor Interaction:
this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .

Metabolism:
The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .

Clinical Efficacy in IBS

Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:

StudyPopulationDosageDurationOutcomes
George et al. (2008)C-IBS Patients1, 2, 4 mg daily12 weeksDose-dependent increase in responder rates for pain relief; improved bowel movement frequency
Lembo et al. (2010)Women with IBS-C4 mg daily, 2 mg b.d.12 weeksSignificant global relief of IBS symptoms; better stool consistency and frequency compared to placebo
This compound Long-term Study (2014)IBS-C Patients4 mg daily12 monthsSmall but significant improvements in symptom relief; incidence of ischaemic colitis noted

Case Studies and Findings

A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .

Safety Profile

While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.

Q & A

Basic Research Questions

Q. What experimental models and endpoints are most appropriate for preclinical studies evaluating Renzapride’s prokinetic effects in irritable bowel syndrome (IBS)?

  • Methodological Guidance : Preclinical studies should prioritize guinea-pig or rodent models with validated 5-HT4 receptor expression in the gastrointestinal (GI) tract, as these receptors mediate this compound’s prokinetic action . Key endpoints include colonic transit time , motility assays , and pain response metrics (e.g., visceromotor responses to colorectal distension). Controls should account for 5-HT3/5-HT2b receptor antagonism to isolate 5-HT4-specific effects. Dose-response curves (e.g., 1–4 mg/kg) are critical to identify therapeutic windows .

Q. How should researchers design dose-finding studies for this compound to optimize efficacy and safety in clinical trials?

  • Methodological Guidance : Use phase II dose-ranging trials with endpoints like global IBS symptom relief and stool consistency . Prioritize doses of 1–4 mg/day, as higher doses (4 mg) showed marginal efficacy in meta-analyses but require safety monitoring for off-target receptor effects . Include stratified randomization by IBS subtype (constipation-predominant vs. mixed) and sex, as this compound’s efficacy may vary in female cohorts .

Q. What safety parameters are critical when assessing this compound in clinical trials, particularly regarding cardiac risk?

  • Methodological Guidance : Unlike cisapride, this compound lacks cytochrome P450 (CYP) metabolism, reducing drug interaction risks . However, monitor QT interval prolongation via electrocardiography (ECG), even though arrhythmias are rare at clinical doses. Include renal function assessments (creatinine clearance) due to its primary renal excretion .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across clinical trials?

  • Methodological Guidance : Conduct subgroup meta-analyses stratifying by trial duration (≤5 vs. >5 weeks), dose (1/2/4 mg), and patient demographics (sex, age). For example, a 2009 meta-analysis found no overall benefit, but post hoc analysis of 4 mg doses in female cohorts showed trends toward significance . Use random-effects models to account for heterogeneity and publish sensitivity analyses excluding underpowered studies.

Q. What in vitro methodologies are recommended to study this compound’s metabolism and potential drug interactions?

  • Methodological Guidance : Use pooled human liver microsomes to quantify metabolite formation (e.g., this compound-N-oxide) and assess CYP enzyme inhibition/induction. Key steps:

  • Incubate this compound isomers (e.g., (–) and (+) forms) with microsomes at physiologically relevant protein concentrations (0.5–4 mg/mL) .
  • Include no-protein controls to exclude non-enzymatic degradation .
  • Prioritize CYP2D6, CYP2E1, and CYP3A4 isoforms, which showed significant metabolic activity in vitro .

Q. How do 5-HT4 receptor splice variants influence this compound’s therapeutic effects, and how can this be investigated experimentally?

  • Methodological Guidance : Use tissue-specific mRNA profiling (e.g., human gut biopsies) to quantify splice variant expression (e.g., 5-HT4(a), 5-HT4(b), 5-HT4(i)). Pair this with functional assays (e.g., cAMP accumulation) in transfected cell lines expressing individual variants. Note that 5-HT4(i) receptors in the myenteric plexus drive prokinetic effects, but variant-specific agonist efficacy remains unclear .

Q. What statistical approaches address heterogeneity in this compound trial data, such as variability in patient compliance and endpoints?

  • Methodological Guidance : Apply mixed-effects models to adjust for covariates (e.g., age, sex, compliance rates). Use consensus endpoints (e.g., FDA-recommistered IBS Symptom Severity Score) to standardize outcomes. For compliance, incorporate electronic medication adherence monitoring and exclude outliers with <80% adherence .

Q. Methodological Frameworks for Future Studies

Q. How to design a mechanistic study linking this compound’s receptor affinity to clinical outcomes in IBS subtypes?

  • Guidance : Combine PET imaging (to quantify 5-HT4 receptor density in patients) with pharmacodynamic modeling of stool frequency and pain scores. Stratify analysis by IBS subtype and receptor expression levels .

Q. What in silico tools can predict this compound’s off-target effects on 5-HT2b and 5-HT3 receptors?

  • Guidance : Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of 5-HT2b/5-HT3 receptors. Validate predictions via radioligand binding assays using HEK293 cells expressing cloned receptors .

Properties

Key on ui mechanism of action

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist.

CAS No.

112727-80-7

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1

InChI Key

GZSKEXSLDPEFPT-YGRLFVJLSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Origin of Product

United States

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